VEGFR-2 Inhibitory Potency vs. Sorafenib in HepG2 Cells (Class-Level Inference)
In a panel of 1,3,4-oxadiazole-naphthalene hybrids tested for VEGFR-2 inhibition in HepG2 hepatocellular carcinoma cells, the most active ortho-substituted phenyl-containing congeners reduced VEGFR-2 concentration to levels comparable to sorafenib (reference drug) [1]. Specifically, sorafenib reduced VEGFR-2 to 378.7 ± 7.22 pg/mL (from a control of 1773 ± 15.01 pg/mL), while the top-performing oxadiazole-naphthalene analogs achieved reductions in the range of 583.7–610.4 pg/mL [1]. Although the exact value for N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide has not been published, SAR trends indicate that ortho-methoxy substitution preserves hydrogen-bond acceptor interactions critical for hinge-region binding, supporting comparable VEGFR-2 engagement [1].
| Evidence Dimension | VEGFR-2 concentration (pg/mL) after compound treatment in HepG2 cells |
|---|---|
| Target Compound Data | No direct published data; class analogs exhibit ranges of approximately 583.7–610.4 pg/mL |
| Comparator Or Baseline | Sorafenib: 378.7 ± 7.22 pg/mL; Untreated control: 1773 ± 15.01 pg/mL |
| Quantified Difference | Class analogs achieve ~60–66% reduction relative to control vs. sorafenib's ~79% reduction |
| Conditions | HepG2 human hepatocellular carcinoma cell line; VEGFR-2 ELISA assay (J Enzyme Inhib Med Chem, 2022) |
Why This Matters
This provides a quantitative benchmark for VEGFR-2 inhibition, indicating that the target compound likely resides within the active window of this chemotype and is a valid candidate for further optimization in anti-angiogenic programs.
- [1] Hagras M, Saleh MA, Ezz Eldin RR, et al. 1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies. J Enzyme Inhib Med Chem. 2022;37(1):380-396. doi:10.1080/14756366.2021.2015342 View Source
